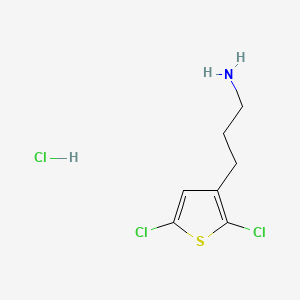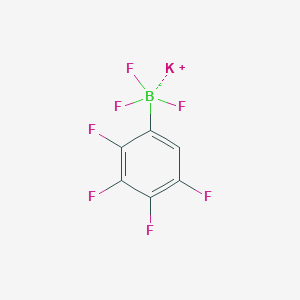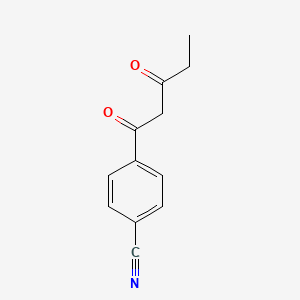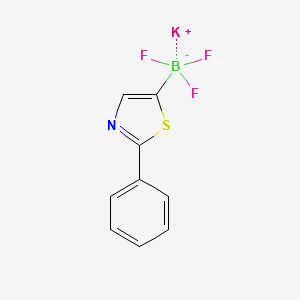
Potassium trifluoro(2-phenylthiazol-5-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-phenylthiazol-5-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a phenylthiazole ring. This compound has found applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-phenylthiazol-5-yl)borate typically involves the reaction of a phenylthiazole derivative with a trifluoroborate reagent. One common method is the reaction of 2-phenylthiazole with potassium bifluoride (KHF2) and boron trifluoride (BF3) to form the desired trifluoroborate compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroborate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-phenylthiazol-5-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenylthiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, substituted phenylthiazoles, and various oxidized or reduced derivatives of the phenylthiazole ring.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-phenylthiazol-5-yl)borate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as conductive polymers and photonic crystals.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-phenylthiazol-5-yl)borate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl halide to form the desired biaryl product. The phenylthiazole ring can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Potassium trifluoro(2-phenylthiazol-5-yl)borate can be compared with other organotrifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the thiazole ring, leading to different reactivity and applications.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of a phenylthiazole ring, used in different types of cross-coupling reactions.
Potassium alkyltrifluoroborates: These compounds have alkyl groups attached to the trifluoroborate, offering different reactivity patterns and applications.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the phenylthiazole ring, providing a versatile and stable reagent for various chemical transformations.
Propiedades
Fórmula molecular |
C9H6BF3KNS |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-phenyl-1,3-thiazol-5-yl)boranuide |
InChI |
InChI=1S/C9H6BF3NS.K/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7;/h1-6H;/q-1;+1 |
Clave InChI |
CDYVHYMLVXWMAJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(S1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)

![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
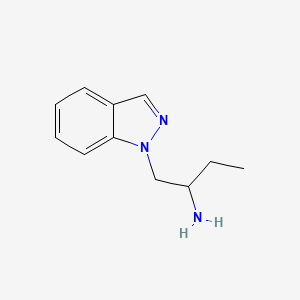
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)


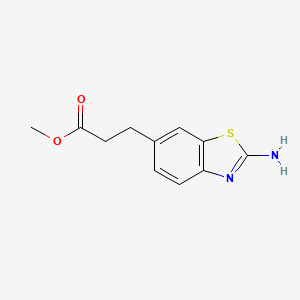
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
